heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate
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Overview
Description
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is a synthetic compound known for its unique structure and properties. It is an amino lipid with a tertiary amine and a branched tail linked through ester bonds. This compound is often used in the formulation of lipid nanoparticles, which are crucial for drug delivery systems, especially in mRNA vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate typically involves a multi-step process. The key steps include:
Esterification Reaction: The initial step involves the esterification of heptadecan-9-yl with 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoic acid.
Alkylation Reaction: A secondary amine is combined with a lipid bromo ester in the final step.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and alkylation reactions under controlled conditions. The process requires precise temperature control and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in a polar solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in the formulation of lipid nanoparticles for gene delivery.
Medicine: Integral in the development of mRNA vaccines, such as those for COVID-19.
Industry: Utilized in the production of drug delivery systems and other pharmaceutical applications
Mechanism of Action
The compound exerts its effects through its ability to form lipid nanoparticles. At physiological pH, it remains neutral, reducing interactions with anionic membranes of blood cells. In an acidic environment, it becomes protonated, forming cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase. This phase promotes endosomal escape and the release of mRNA into the cytosol. The compound is then metabolized through ester hydrolysis, and the remaining aliphatic head group is eliminated via biliary and renal clearance .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino]octanoate
- (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate (MC3) .
Uniqueness
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is unique due to its specific structure, which allows it to form stable lipid nanoparticles. This property is crucial for its role in drug delivery systems, particularly in mRNA vaccines .
Properties
Molecular Formula |
C43H85NO5 |
---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-16-17-18-23-31-40-48-42(46)34-28-24-30-37-44(38-39-45)36-29-22-21-27-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
InChI Key |
YSXJCHNEZHHJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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